molecular formula C9H16N2 B14623303 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- CAS No. 56912-87-9

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-

Katalognummer: B14623303
CAS-Nummer: 56912-87-9
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: TZOPMWNTCAVLPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[25]oct-1-en-2-amine, N,N-dimethyl- is a heterocyclic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrane with N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide under specific conditions . The reaction typically requires the use of thiobenzoic acid and Z-Phe-OH as reagents, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

56912-87-9

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

N,N-dimethyl-1-azaspiro[2.5]oct-1-en-2-amine

InChI

InChI=1S/C9H16N2/c1-11(2)8-9(10-8)6-4-3-5-7-9/h3-7H2,1-2H3

InChI-Schlüssel

TZOPMWNTCAVLPG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.